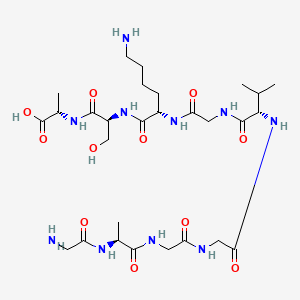
Gaggvgksa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GAGGVGKSA is a wild-type KRAS G12D 9mer peptide. It serves as an immunogenic neoantigen pivotal for cancer immunotherapy research . The compound has a molecular weight of 702.76 and a molecular formula of C28H50N10O11 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of GAGGVGKSA involves peptide synthesis techniques. The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: GAGGVGKSA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
科学的研究の応用
GAGGVGKSA is extensively used in cancer immunotherapy research. It serves as an immunogenic neoantigen, which means it can stimulate an immune response against cancer cells expressing the KRAS G12D mutation. This makes it a valuable tool for developing cancer vaccines and studying immune responses in cancer .
In addition to cancer research, this compound is used in:
Biology: Studying peptide interactions and immune responses.
Medicine: Developing targeted therapies for cancers with KRAS mutations.
Industry: Producing research-grade peptides for scientific studies.
作用機序
GAGGVGKSA exerts its effects by acting as a neoantigen. It is recognized by the immune system as a foreign entity, leading to the activation of immune cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. This interaction stimulates T cells to target and destroy cancer cells expressing the KRAS G12D mutation .
類似化合物との比較
KRAS G12C Peptide: Another neoantigen used in cancer immunotherapy.
KRAS G13D Peptide: Similar in structure and function but targets a different KRAS mutation.
Uniqueness: GAGGVGKSA is unique due to its specific targeting of the KRAS G12D mutation, which is prevalent in various cancers. Its ability to stimulate a robust immune response makes it a valuable tool in cancer research and therapy .
特性
分子式 |
C28H50N10O11 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H50N10O11/c1-14(2)23(38-22(43)11-31-20(41)10-32-24(44)15(3)34-19(40)9-30)27(47)33-12-21(42)36-17(7-5-6-8-29)25(45)37-18(13-39)26(46)35-16(4)28(48)49/h14-18,23,39H,5-13,29-30H2,1-4H3,(H,31,41)(H,32,44)(H,33,47)(H,34,40)(H,35,46)(H,36,42)(H,37,45)(H,38,43)(H,48,49)/t15-,16-,17-,18-,23-/m0/s1 |
InChIキー |
OLCIGHHAEXTXIK-IUUWJXCHSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















